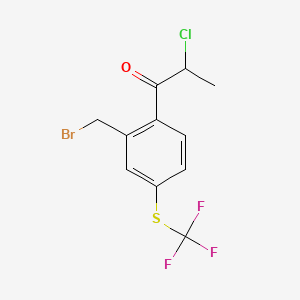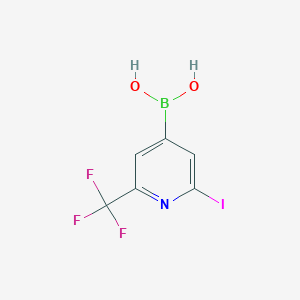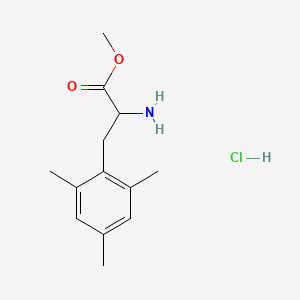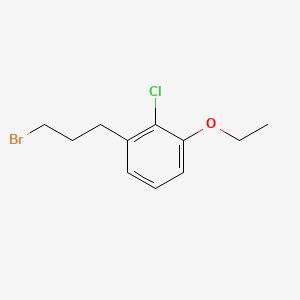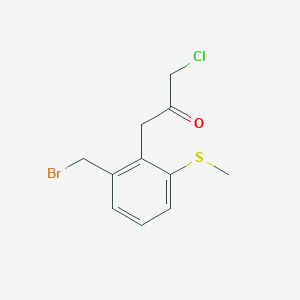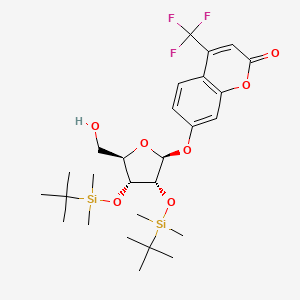
7-(((2S,3R,4R,5R)-3,4-bis((tert-butyldimethylsilyl)oxy)-5-(hydroxymethyl)tetrahydrofuran-2-yl)oxy)-4-(trifluoromethyl)-2H-chromen-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-(((2S,3R,4R,5R)-3,4-bis((tert-butyldimethylsilyl)oxy)-5-(hydroxymethyl)tetrahydrofuran-2-yl)oxy)-4-(trifluoromethyl)-2H-chromen-2-one is a complex organic compound characterized by its unique structure, which includes a chromenone core and multiple protective groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7-(((2S,3R,4R,5R)-3,4-bis((tert-butyldimethylsilyl)oxy)-5-(hydroxymethyl)tetrahydrofuran-2-yl)oxy)-4-(trifluoromethyl)-2H-chromen-2-one typically involves multiple steps:
Protection of Hydroxyl Groups: The hydroxyl groups on the tetrahydrofuran ring are protected using tert-butyldimethylsilyl chloride in the presence of a base such as imidazole.
Formation of the Chromenone Core: The chromenone core is synthesized through a series of reactions, including cyclization and introduction of the trifluoromethyl group.
Coupling Reaction: The protected tetrahydrofuran derivative is then coupled with the chromenone core using a suitable coupling reagent like DCC (dicyclohexylcarbodiimide) or EDC (ethyl(dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps and the development of more efficient catalysts.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxymethyl group.
Reduction: Reduction reactions can target the chromenone core, potentially converting it to a dihydro derivative.
Substitution: The trifluoromethyl group can be substituted under certain conditions, although this is typically more challenging due to the stability of the trifluoromethyl group.
Common Reagents and Conditions
Oxidation: Reagents like PCC (pyridinium chlorochromate) or DMP (Dess-Martin periodinane) can be used.
Reduction: Common reducing agents include sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions may require strong nucleophiles and elevated temperatures.
Major Products
The major products of these reactions depend on the specific conditions used. For example, oxidation of the hydroxymethyl group would yield a formyl group, while reduction of the chromenone core could yield a dihydrochromenone derivative.
Wissenschaftliche Forschungsanwendungen
Chemistry
In synthetic organic chemistry, this compound can serve as a building block for more complex molecules. Its protected hydroxyl groups allow for selective deprotection and further functionalization.
Biology and Medicine
The chromenone core is a common motif in many biologically active compounds. This compound could be investigated for potential pharmacological activities, such as anti-inflammatory or anticancer properties.
Industry
In the industrial sector, this compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.
Wirkmechanismus
The mechanism of action of 7-(((2S,3R,4R,5R)-3,4-bis((tert-butyldimethylsilyl)oxy)-5-(hydroxymethyl)tetrahydrofuran-2-yl)oxy)-4-(trifluoromethyl)-2H-chromen-2-one would depend on its specific application. In a biological context, it could interact with various molecular targets, such as enzymes or receptors, through its chromenone core. The protective groups may also play a role in modulating its activity and stability.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
7-Hydroxy-4-(trifluoromethyl)-2H-chromen-2-one: Lacks the protected tetrahydrofuran moiety.
7-Methoxy-4-(trifluoromethyl)-2H-chromen-2-one: Contains a methoxy group instead of the protected tetrahydrofuran moiety.
Uniqueness
The presence of the protected tetrahydrofuran moiety in 7-(((2S,3R,4R,5R)-3,4-bis((tert-butyldimethylsilyl)oxy)-5-(hydroxymethyl)tetrahydrofuran-2-yl)oxy)-4-(trifluoromethyl)-2H-chromen-2-one makes it unique compared to other chromenone derivatives
Eigenschaften
Molekularformel |
C27H41F3O7Si2 |
|---|---|
Molekulargewicht |
590.8 g/mol |
IUPAC-Name |
7-[(2S,3R,4R,5R)-3,4-bis[[tert-butyl(dimethyl)silyl]oxy]-5-(hydroxymethyl)oxolan-2-yl]oxy-4-(trifluoromethyl)chromen-2-one |
InChI |
InChI=1S/C27H41F3O7Si2/c1-25(2,3)38(7,8)36-22-20(15-31)35-24(23(22)37-39(9,10)26(4,5)6)33-16-11-12-17-18(27(28,29)30)14-21(32)34-19(17)13-16/h11-14,20,22-24,31H,15H2,1-10H3/t20-,22-,23-,24-/m1/s1 |
InChI-Schlüssel |
ANGPITQJBSOIOL-MSNJVRRCSA-N |
Isomerische SMILES |
CC(C)(C)[Si](C)(C)O[C@@H]1[C@H](O[C@H]([C@@H]1O[Si](C)(C)C(C)(C)C)OC2=CC3=C(C=C2)C(=CC(=O)O3)C(F)(F)F)CO |
Kanonische SMILES |
CC(C)(C)[Si](C)(C)OC1C(OC(C1O[Si](C)(C)C(C)(C)C)OC2=CC3=C(C=C2)C(=CC(=O)O3)C(F)(F)F)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


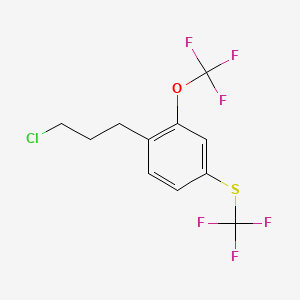

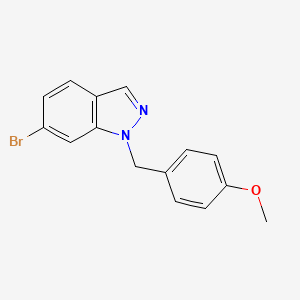
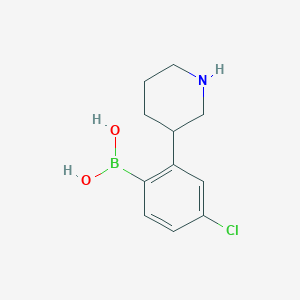
![N-[3-(3-Chloro-4-cyclohexylphenyl)prop-2-en-1-yl]-N-ethylcyclohexanamine](/img/structure/B14071469.png)
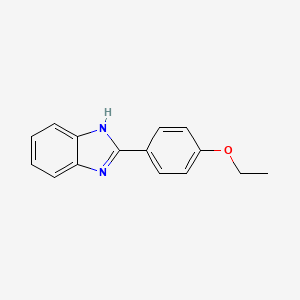
![N-{1-[(3R,4S,5R,6R)-6-{[bis(4-methoxyphenyl)(phenyl)methoxy]methyl}-4-fluoro-5-hydroxyoxan-3-yl]-5-methyl-2-oxo-1,2-dihydropyrimidin-4-yl}benzamide](/img/structure/B14071483.png)

